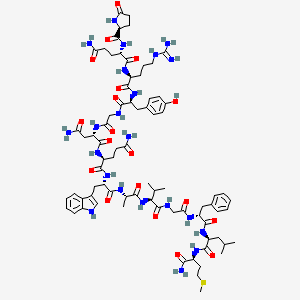
(Tyr4,D-Phe12)-Bombesin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Tyr4,D-Phe12)-Bombesin is a synthetic peptide analog of bombesin, a tetradecapeptide originally isolated from the skin of the European fire-bellied toad. Bombesin and its analogs are known for their ability to bind to bombesin receptors, which are involved in various physiological processes including the regulation of gastrointestinal and central nervous system functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tyr4,D-Phe12)-Bombesin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage and distribution.
Chemical Reactions Analysis
Types of Reactions
(Tyr4,D-Phe12)-Bombesin can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard SPPS reagents like DIC and HOBt.
Major Products
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with altered amino acid sequences.
Scientific Research Applications
(Tyr4,D-Phe12)-Bombesin has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and receptor binding studies.
Medicine: Explored for its potential in cancer diagnostics and therapeutics, particularly in targeting bombesin receptors overexpressed in certain tumors.
Industry: Utilized in the development of peptide-based drugs and diagnostic agents.
Mechanism of Action
(Tyr4,D-Phe12)-Bombesin exerts its effects by binding to bombesin receptors, which are G-protein-coupled receptors. Upon binding, it activates intracellular signaling pathways involving the phospholipase C (PLC) and protein kinase C (PKC) cascades. This leads to various cellular responses, including the release of calcium ions and activation of downstream effectors involved in cell proliferation and differentiation.
Comparison with Similar Compounds
Similar Compounds
Bombesin: The natural peptide from which (Tyr4,D-Phe12)-Bombesin is derived.
Gastrin-releasing peptide (GRP): Another bombesin-like peptide with similar receptor binding properties.
Neuromedin B: A peptide that also binds to bombesin receptors but has different physiological effects.
Uniqueness
This compound is unique due to its synthetic modifications, which enhance its stability and receptor binding affinity compared to natural bombesin. These modifications make it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H110N22O19S/c1-39(2)31-53(73(115)92-48(65(81)107)28-30-119-6)96-74(116)55(32-42-13-8-7-9-14-42)90-63(106)38-87-76(118)64(40(3)4)99-66(108)41(5)88-72(114)56(34-44-36-85-47-16-11-10-15-46(44)47)98-71(113)52(23-26-59(79)102)95-75(117)57(35-60(80)103)91-62(105)37-86-67(109)54(33-43-18-20-45(100)21-19-43)97-68(110)49(17-12-29-84-77(82)83)93-70(112)51(22-25-58(78)101)94-69(111)50-24-27-61(104)89-50/h7-11,13-16,18-21,36,39-41,48-57,64,85,100H,12,17,22-35,37-38H2,1-6H3,(H2,78,101)(H2,79,102)(H2,80,103)(H2,81,107)(H,86,109)(H,87,118)(H,88,114)(H,89,104)(H,90,106)(H,91,105)(H,92,115)(H,93,112)(H,94,111)(H,95,117)(H,96,116)(H,97,110)(H,98,113)(H,99,108)(H4,82,83,84)/t41-,48-,49-,50-,51-,52-,53-,54-,55+,56-,57-,64-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVFIJHSKDEPIS-NJYMWGPYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H110N22O19S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1679.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
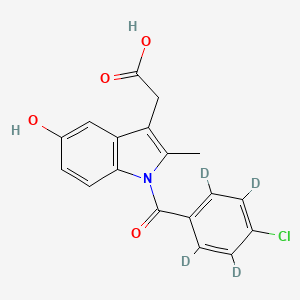
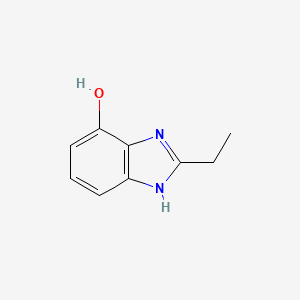


![2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione](/img/structure/B564624.png)
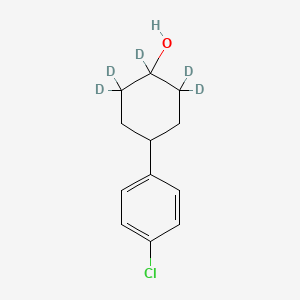
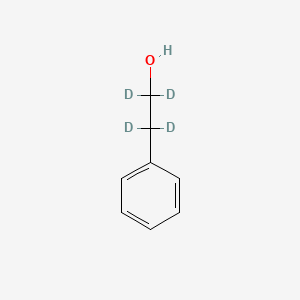
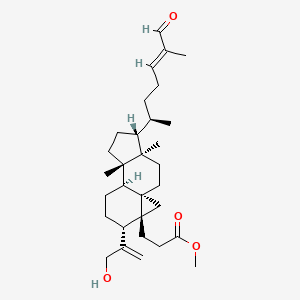
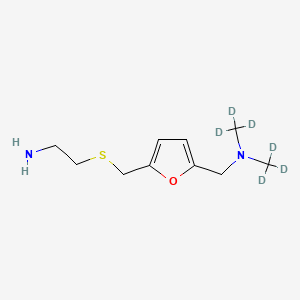
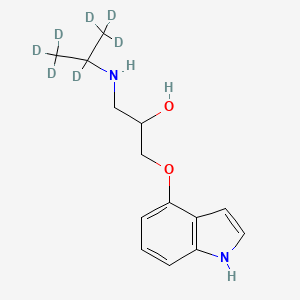
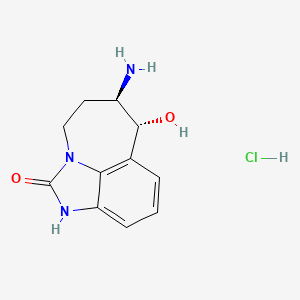

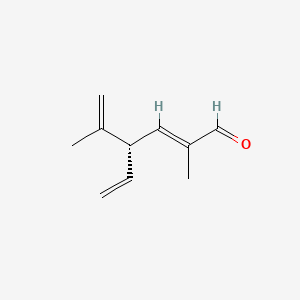
![(R)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane](/img/structure/B564641.png)
